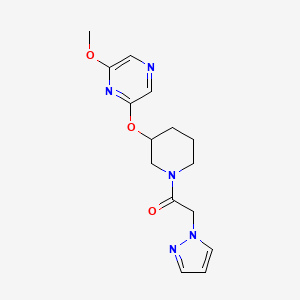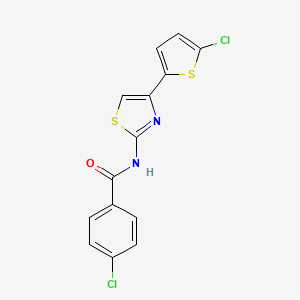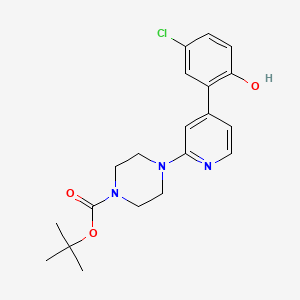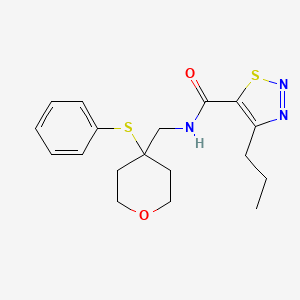![molecular formula C14H15BrClN3O B3002605 2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide CAS No. 1197695-15-0](/img/structure/B3002605.png)
2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide, also known as BCTC, is a chemical compound that has been widely studied for its potential applications in scientific research. BCTC belongs to the class of compounds known as transient receptor potential (TRP) channels antagonists, which are involved in a variety of physiological processes such as pain sensation, temperature regulation, and taste perception.
Mécanisme D'action
2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide works by blocking the activity of the TRPV1 channel, which is responsible for the detection of noxious stimuli such as heat, acid, and capsaicin. By blocking the TRPV1 channel, this compound can reduce the transmission of pain signals, leading to a reduction in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, particularly in relation to pain sensation. This compound has been shown to reduce pain sensitivity in animal models of inflammatory and neuropathic pain. This compound has also been shown to reduce the release of inflammatory mediators such as prostaglandins and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide in lab experiments is its selectivity for the TRPV1 channel, which allows researchers to specifically target this channel in their experiments. However, one limitation of using this compound is its relatively low potency compared to other TRPV1 antagonists, which may require higher concentrations of the compound to achieve the desired effect.
Orientations Futures
There are a number of potential future directions for research on 2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide. One area of interest is the development of more potent and selective TRPV1 antagonists based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in other areas such as temperature regulation and taste perception. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of pain and other conditions.
Méthodes De Synthèse
2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide can be synthesized using a multistep process that involves the reaction of 4-bromo-2-chloroaniline with cyclopentanone to form 4-bromo-2-chloro-N-cyclopentylacetanilide. This intermediate is then reacted with cyanogen bromide to form this compound.
Applications De Recherche Scientifique
2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of pain sensation. This compound has been shown to be a potent antagonist of the TRPV1 channel, which is involved in the transmission of pain signals. This makes this compound a potential candidate for the development of new pain medications.
Propriétés
IUPAC Name |
2-(4-bromo-2-chloroanilino)-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClN3O/c15-10-3-4-12(11(16)7-10)18-8-13(20)19-14(9-17)5-1-2-6-14/h3-4,7,18H,1-2,5-6,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRIWWWSAPETTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B3002523.png)
![2,3-Dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-oxime](/img/structure/B3002524.png)

![1-(4-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3002527.png)
![Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002529.png)
![2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3002531.png)

![[2-(3-Methoxypropylamino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B3002536.png)
![[4-(4-fluorophenyl)-5-methyl-2-oxo-1,3-thiazol-3(2H)-yl]acetic acid](/img/structure/B3002537.png)



![Tert-butyl (3S)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate](/img/structure/B3002544.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B3002545.png)